2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
Description
2-Butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine is a tetrazole-based compound characterized by a 2-butyl substituent on the tetrazole ring and a furylmethyl group linked to a 2,4-dichlorophenyl moiety.
Properties
Molecular Formula |
C16H17Cl2N5O |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-butyl-N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H17Cl2N5O/c1-2-3-8-23-21-16(20-22-23)19-10-12-5-7-15(24-12)13-6-4-11(17)9-14(13)18/h4-7,9H,2-3,8,10H2,1H3,(H,19,21) |
InChI Key |
UJCLPOFFLJYPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced to the furan ring using reagents like dichlorobenzene.
Tetrazole Ring Formation: The tetrazole ring is formed through a cycloaddition reaction involving azide and nitrile compounds.
Final Coupling: The butyl group is introduced through an alkylation reaction, and the final coupling of all components is achieved under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups to the dichlorophenyl moiety.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrazole derivatives. For instance, compounds similar to 2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine have been evaluated for their efficacy against different cancer cell lines. A notable study demonstrated that derivatives exhibited significant cytotoxic effects on estrogen receptor-positive breast cancer cells (MCF7) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The antimicrobial activity of tetrazole derivatives has also been investigated. A series of related compounds were synthesized and tested against various bacterial strains, showing promising results in overcoming microbial resistance . This suggests that this compound could be developed into an effective antimicrobial agent.
Acetylcholinesterase Inhibition
Compounds containing tetrazole rings have been studied for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s . The inhibition of this enzyme can help increase acetylcholine levels in the brain, thereby improving cognitive function.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 2.7 | |
| Antimicrobial | Various Bacteria | Varies | |
| Acetylcholinesterase Inhibition | Human Brain Tissue | Not Specified |
Case Study 1: Anticancer Efficacy
A recent investigation focused on synthesizing and evaluating the anticancer activity of various tetrazole derivatives, including this compound. The study employed in vitro assays to assess cytotoxicity against several cancer cell lines, revealing that specific modifications to the compound's structure significantly enhanced its anticancer potency.
Case Study 2: Antimicrobial Resistance
Another study explored the antimicrobial efficacy of tetrazole derivatives against resistant strains of bacteria. The research found that certain modifications to the chemical structure improved the interaction with bacterial enzymes, leading to increased effectiveness as antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-BUTYL-N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine, emphasizing molecular features and biological activities where available.
Table 1: Structural and Functional Comparison of Tetrazole and Related Derivatives
Structural Analysis and Activity Trends
Tetrazole Derivatives
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (): These compounds share the tetrazole-furylmethyl scaffold with the main compound. Compound 6 demonstrated potent antimicrobial activity (MIC = 2 µg/mL against S. epidermidis), suggesting that the 2,4-dichlorophenyl substitution in the main compound could further enhance target binding or bioavailability .
- 1-Butyl-N-[(5-chloro-2-methoxyphenyl)methyl]-1H-tetrazol-5-amine (): Replacing the dichlorophenyl group with a chloro-methoxybenzyl group reduces molecular weight and lipophilicity. The absence of activity data limits direct comparison but highlights the role of halogen placement in modulating activity.
Thiazole and Thiadiazole Derivatives
- 5-Benzyl-4-(furan-2-yl)-N-(4-methoxybenzyl)thiazol-2-amine (): The thiazole core differs from tetrazole in electronic properties and hydrogen-bonding capacity. Methoxy and benzyl groups may improve solubility but reduce membrane penetration compared to halogenated analogs.
- Thiadiazole derivatives (): Compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit insecticidal and fungicidal activities, underscoring the importance of the heterocyclic core in determining biological targets .
Halogenation Effects
- The 2,4-dichlorophenyl group in the main compound contrasts with mono-halogenated analogs (e.g., 4-chloro-2-fluorobenzyl in ).
Biological Activity
2-butyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate the biological activity of this compound and its derivatives.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H18Cl2N4O
- Molar Mass : 363.25 g/mol
This compound features a tetrazole ring, which is known for its diverse biological activities, making it a focal point for pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. A study synthesized several derivatives, including those related to this compound, and evaluated their effectiveness against various bacterial strains. The results showed:
- Minimum Inhibitory Concentrations (MICs) : Some derivatives demonstrated MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming traditional antibiotics like Ciprofloxacin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.25 | S. epidermidis |
| Compound B | 1.0 | E. coli |
| Compound C | 4.0 | S. aureus |
Cytotoxicity Studies
Cytotoxicity assays were performed on human cancer cell lines, revealing that many derivatives exhibited selective toxicity:
- Selectivity Index (SI) : Compounds with butyl substitutions showed higher cytotoxicity against cancer cells compared to normal cells, indicating potential for therapeutic applications .
| Compound | IC50 (µM) | SI |
|---|---|---|
| Compound D | 18.4 | >38 |
| Compound E | 46 | >16 |
Study on Antimicrobial Efficacy
In a comparative study, several tetrazole derivatives were synthesized and tested for their antimicrobial efficacy against both standard and clinical bacterial strains. The findings highlighted that specific substitutions on the tetrazole ring significantly enhanced antimicrobial activity.
Anticancer Activity Evaluation
A separate investigation focused on the anticancer potential of the compound against various human cancer cell lines using the MTT assay. Results indicated that certain derivatives had potent activity against cancer cells while showing minimal toxicity to normal cells, suggesting a promising therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
